3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid

Chemical purity Quality control Pharmaceutical intermediate

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid (CAS 2703773-49-1) is a synthetic, multi-functionalized benzoic acid derivative characterized by the concurrent presence of a 2,4-dioxo-1,3-diazinane (dihydrouracil) moiety and a piperidine ring on a central benzoic acid scaffold. This structural motif is central to recent patent disclosures on small-molecule complement factor B inhibitors, where such piperidine-substituted benzoic acid compounds are claimed for treating immune diseases.

Molecular Formula C16H19N3O4
Molecular Weight 317.34 g/mol
Cat. No. B13491376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid
Molecular FormulaC16H19N3O4
Molecular Weight317.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N3CCC(=O)NC3=O
InChIInChI=1S/C16H19N3O4/c20-14-6-9-19(16(23)17-14)13-10-11(15(21)22)4-5-12(13)18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2,(H,21,22)(H,17,20,23)
InChIKeyMYFCPTIHAGCFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid: A Key Building Block for Complement Factor B Inhibitor Research


3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid (CAS 2703773-49-1) is a synthetic, multi-functionalized benzoic acid derivative characterized by the concurrent presence of a 2,4-dioxo-1,3-diazinane (dihydrouracil) moiety and a piperidine ring on a central benzoic acid scaffold . This structural motif is central to recent patent disclosures on small-molecule complement factor B inhibitors, where such piperidine-substituted benzoic acid compounds are claimed for treating immune diseases [1]. The compound serves as a high-purity (≥95%) research intermediate, with a molecular weight of 317.34 g/mol and formula C16H19N3O4 .

Why Generic Substitution is Not Possible for 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid in Factor B Inhibitor Programs


In the development of complement factor B inhibitors, the precise spatial arrangement of substituents on the benzoic acid core is critical for activity, as demonstrated in the broad patent covering this chemical space [1]. Simple substitution with an unsubstituted piperidinobenzoic acid isomer (e.g., 4-(piperidin-1-yl)benzoic acid, CAS 22090-24-0) or an analog lacking the 2,4-dioxo-1,3-diazinane group abolishes the key structural features required for targeted protein interactions outlined in the patent . The specific 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-piperidin-1-yl substitution pattern is not interchangeable with other regioisomers or simpler analogs, as its unique geometry is essential for constructing the final, biologically active inhibitors, making it a non-fungible research reagent.

Quantitative Selection Guide for 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid: Purity, Structural Advantages, and Key Procurement Metrics


Superior Purity Profile for a Novel Scaffold: A Comparison of Available Batches

This specific building block is available at a verified purity of 98% from a major research chemical supplier, which is 3 percentage points higher than the typical 95% standard for structurally novel, multi-step intermediates . A comparator analog, 2-bromo-5-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid, from a similar compound class is offered at a standard 95% purity . This higher purity reduces the risk of side-product interference in downstream synthetic steps.

Chemical purity Quality control Pharmaceutical intermediate

Structurally Enabled Complement Pathway Inhibition: A Class-Level Advantage Over Simpler Analogs

The compound's specific substitution pattern is a key pharmacophoric element in a series of patented factor B inhibitors [1]. In contrast, a simple analog like 4-(piperidin-1-yl)benzoic acid (CAS 22090-24-0) lacks the essential 2,4-dioxo-1,3-diazinane group required for complement factor B binding, rendering it inactive as an inhibitor precursor . This makes the target compound a mandatory intermediate for accessing the active compound class.

Complement factor B Alternative pathway Inhibitor design

Dual-Functionality Advantage: A Unique Intermediate with a Pre-Installed Piperidine and Dihydrouracil Motif

This building block uniquely combines a piperidine and a protected dihydrouracil (2,4-dioxo-1,3-diazinane) group on the same benzoic acid core, a feature absent from most commercially available piperidine-benzoic acid building blocks . For instance, the simple 3-(piperidin-1-yl)benzoic acid (CAS 77940-94-4) has a molecular weight of 205.25 g/mol and a single functional handle . The additional 112.09 g/mol molecular mass of the target compound is accounted for by the pharmacophoric dihydrouracil group, providing two distinct points for diversification in a single intermediate.

Dual-functional building block Synthetic efficiency Parallel synthesis

Prime Application Scenarios for Procuring 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid


Medicinal Chemistry Synthesis of Patented Complement Factor B Inhibitors

This compound is a direct advanced intermediate for synthesizing the piperidine-substituted benzoic acid class of factor B inhibitors claimed in patent US20240109861A1 [1]. Its 98% purity makes it suitable for the final stages of a synthetic route, ensuring high yields of potent inhibitors for immunological disease models.

Accelerated Structure-Activity Relationship (SAR) Studies via Parallel Synthesis

The molecule's dual-functional nature allows for parallel diversification. Researchers can independently react the piperidine amine or the benzoic acid moiety to generate focused libraries, drastically cutting down the synthetic steps needed compared to using simpler, mono-functional starting materials like 3-(piperidin-1-yl)benzoic acid .

Pharmaceutical Process Development and Impurity Profiling

Given its high purity (98%) and defined structure, this compound can serve as a high-quality reference standard or starting material in process chemistry for scaling up the synthesis of clinical candidates. Its distinct TPSA of 89.95 and LogP of 1.8214 [1] provide key physicochemical markers for quality control.

Quote Request

Request a Quote for 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.